molecular formula C14H13F2N3OS B361302 N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 303091-58-9

N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B361302
CAS No.: 303091-58-9
M. Wt: 309.34g/mol
InChI Key: SHRHAJMBMRFHMX-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group and a dimethylpyrimidinylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine under basic conditions.

    Introduction of the Difluorophenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with fluorine atoms using a fluorinating agent such as Selectfluor.

    Attachment of the Dimethylpyrimidinylsulfanyl Group: This can be done by reacting the intermediate compound with a thiol derivative of dimethylpyrimidine under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
  • N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)thioacetamide]
  • N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfinyl]acetamide

Uniqueness

N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the presence of the dimethylpyrimidinylsulfanyl group. These structural features can influence its reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3OS/c1-8-5-9(2)18-14(17-8)21-7-13(20)19-12-6-10(15)3-4-11(12)16/h3-6H,7H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRHAJMBMRFHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=CC(=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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